
(1E)-N'-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide
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Overview
Description
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)-NR’'
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide typically involves the reaction of tert-butylamine with diethylamine and 2-methylprop-2-enal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-Butylamine, diethylamine, and 2-methylprop-2-enal.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: A suitable catalyst, such as a Lewis acid, may be used to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The amidine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced species.
Scientific Research Applications
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-methylprop-2-enimidamide: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
N-tert-Butyl-N,N-dimethylprop-2-enimidamide: Contains methyl groups instead of ethyl groups, affecting its steric and electronic characteristics.
Uniqueness
(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is unique due to the presence of both tert-butyl and diethyl groups, which confer distinct steric and electronic properties
Properties
CAS No. |
75224-93-0 |
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Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N'-tert-butyl-N,N-diethyl-2-methylprop-2-enimidamide |
InChI |
InChI=1S/C12H24N2/c1-8-14(9-2)11(10(3)4)13-12(5,6)7/h3,8-9H2,1-2,4-7H3 |
InChI Key |
NXHMZFLZTDJLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=NC(C)(C)C)C(=C)C |
Origin of Product |
United States |
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